1-(Triphenylphosphoranylidene)octan-2-one
Description
Historical Context and Evolution of Phosphorus Ylide Chemistry
While the initial synthesis of phosphorus ylides occurred in the late 1800s, their synthetic potential remained largely unexplored until the mid-20th century. chemistnotes.com The pivotal moment in the history of phosphorus ylide chemistry came in 1953 when Georg Wittig and his student, Georg Geissler, discovered that methylenetriphenylphosphorane (B3051586) could react with benzophenone (B1666685) to produce 1,1-diphenylethylene (B42955) and triphenylphosphine (B44618) oxide in nearly quantitative yields. organicreactions.orgnumberanalytics.com This discovery, which became the foundation of the Wittig reaction, revolutionized the synthesis of alkenes from aldehydes and ketones. numberanalytics.comlumenlearning.comnumberanalytics.com
The significance of this work was formally recognized in 1979 when Georg Wittig was awarded the Nobel Prize in Chemistry for his development of this highly specific and versatile method for olefin synthesis. nih.govobservervoice.comchemistryviews.org Prior to the Wittig reaction, the conversion of carbonyl compounds to olefins often resulted in mixtures of isomeric products. organicreactions.org The Wittig reaction, however, offered a distinct advantage by allowing for the specific replacement of a carbonyl group with a carbon-carbon double bond under mild conditions. organicreactions.org
Following Wittig's seminal discovery, the field of phosphorus ylide chemistry rapidly expanded. Chemists such as Bestmann, Corey, Schlosser, and Trippett made significant contributions, demonstrating that phosphorus ylides could participate in a wide array of nucleophilic reactions, rivaling the versatility of Grignard reagents. e-bookshelf.de This led to the development of new classes of phosphorus ylides, including C,P-carbon-substituted ylides, phosphacumulene ylides, and C-heterosubstituted ylides, further broadening their applications in organic synthesis. e-bookshelf.de
Overview of 1-(Triphenylphosphoranylidene)octan-2-one within the α-Keto Ylide Landscape
This compound belongs to the class of stabilized phosphorus ylides, specifically α-keto ylides. In this molecule, the ylidic carbon is adjacent to a carbonyl group, which effectively delocalizes the negative charge through resonance. This stabilization renders the ylide less reactive than its unstabilized counterparts.
α-Keto stabilized ylides, such as this compound, are important intermediates in organic synthesis. They can exist in equilibrium between the ylidic form and an enolate form. wikipedia.org This dual reactivity allows them to act as hybrid ligands, containing both a phosphine (B1218219) and an enolate functionality, which can coordinate to metal ions in various ways. wikipedia.org
The general structure of an α-keto ylide is characterized by the presence of a C(O)R group on the ylidic carbon. In the case of this compound, the R group is a hexyl chain. The properties and reactivity of this ylide will be largely dictated by the stabilizing effect of the adjacent ketone group.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41692-90-4 |
|---|---|
Molecular Formula |
C26H29OP |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(triphenyl-λ5-phosphanylidene)octan-2-one |
InChI |
InChI=1S/C26H29OP/c1-2-3-4-8-15-23(27)22-28(24-16-9-5-10-17-24,25-18-11-6-12-19-25)26-20-13-7-14-21-26/h5-7,9-14,16-22H,2-4,8,15H2,1H3 |
InChI Key |
HENGQDHJJRVEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Computational and Theoretical Elucidations of 1 Triphenylphosphoranylidene Octan 2 One Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of phosphorus ylides. The electronic structure of these molecules has been a subject of extensive discussion, historically described by two main canonical structures: the ylide form, with a positive charge on the phosphorus and a negative charge on the adjacent carbon, and the ylene form, featuring a phosphorus-carbon double bond. nih.gov Computational studies have largely shown that the contribution of the ylenic structure, which would require the involvement of phosphorus d-orbitals, is minimal. nih.gov Instead, a model describing ylides as phosphine-stabilized carbenes, involving a donor-acceptor interaction, has gained traction. nih.gov
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and bonding in carbonyl-stabilized ylides, which are close analogs of 1-(triphenylphosphoranylidene)octan-2-one. These ylides are recognized as ambident nucleophiles, with reactive sites at both the carbonyl oxygen and the α-carbon. acs.org
DFT studies on related systems confirm significant electron delocalization within the P-C-C=O framework. acs.org This delocalization is evidenced by key bond lengths. For instance, X-ray crystallographic analysis of a similar carbonyl-stabilized ylide revealed a P–C1 bond length of 1.764(1) Å, which is slightly longer than that of typical unstabilized phosphonium (B103445) ylides. acs.org The O–C2 bond length was found to be 1.284(2) Å, and the C1–C2 bond length was 1.431(2) Å, intermediate between a standard Csp2-Csp2 single and double bond. acs.org These structural parameters, along with a nearly planar P–C1–C2–O torsion angle, strongly suggest a delocalized electronic system. acs.org
Table 1: Comparative Bond Lengths in a Carbonyl-Stabilized Phosphonium Ylide Data from a related aromatic carbonyl-stabilized ylide as a proxy for this compound.
| Bond | Observed Length (Å) acs.org | Comparison |
| P–C1 | 1.764(1) | Slightly longer than typical unstabilized ylides |
| C1–C2 | 1.431(2) | Intermediate between a Csp2-Csp2 single and double bond |
| O–C2 | 1.284(2) | Similar to other carbonyl-stabilized ylides |
DFT calculations further corroborate the high polarity of the bonds within the ylide structure, as indicated by analyses of Wiberg bond indices and calculated atomic charges in related ylide-stabilized compounds. nih.gov
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
While classic hydrogen bonds (e.g., O-H, N-H) are well-known, weaker interactions like C-H hydrogen bonds can also play a critical role in directing chemical reactivity. nih.gov In reactions involving ylides, such as the Wittig reaction, the presence of intramolecular C-H···O hydrogen bonding within the reaction intermediate can significantly influence stereoselectivity. nih.gov
Computational studies on the dissociation of oxaphosphetane intermediates have shown that intramolecular hydrogen bonding is a key factor. nih.gov DFT calculations have been used to identify and quantify these weak interactions, revealing that a C-H bond, when positioned near electron-withdrawing groups, can act as a more effective hydrogen bond donor. nih.gov These theoretical findings are supported by experimental evidence, where the calculated hydrogen bond distances align with those measured by X-ray crystallography, confirming the role of these non-covalent interactions in stabilizing specific transition states and intermediates. nih.gov Theoretical studies have also explored ylides as potent hydrogen-bond acceptors, forming stable complexes with a variety of strong and weak hydrogen-bond donors. acs.org
Transition State Analysis and Reaction Energetics
The mechanism of reactions involving phosphonium ylides, particularly the Wittig reaction, is now understood to proceed under kinetic control through a [2+2] cycloaddition pathway. ucc.ie This process leads to the formation of a four-membered ring known as an oxaphosphetane (OPA), which is the sole intermediate. nih.govucc.ie
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, solvation effects, and transport properties of molecules. nih.govnih.gov
While specific MD simulation studies focused on this compound are not prevalent in the reviewed literature, this technique could offer valuable insights. For instance, MD simulations could be used to explore the conformational flexibility of the octyl chain and the phenyl groups on the phosphorus atom in different solvent environments. Furthermore, simulations could model the interaction of the ylide with reactant molecules in solution, shedding light on the initial steps of a reaction prior to the formation of the transition state. nih.gov Such studies are crucial for understanding how the cellular or solvent environment modulates molecular structure and function. arxiv.org
Natural Population Analysis (NPA) and Atoms in Molecules (AIM) Theory
To gain a deeper, quantitative understanding of the bonding and charge distribution in this compound, advanced computational analysis methods like Natural Population Analysis (NPA) and the Quantum Theory of Atoms in Molecules (QTAIM) are utilized. nih.govarxiv.org
NPA is a method for calculating the atomic charges and orbital populations from a quantum mechanical wavefunction. In ylide systems, NPA can quantify the charge separation between the positively charged phosphorus atom and the negatively charged ylidic carbon, providing a more nuanced picture than simple formal charges would suggest.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into distinct atomic basins. nih.govarxiv.orgrsc.org Topological analysis of the electron density within the QTAIM framework allows for the characterization of chemical bonds. For phosphorus ylides, this analysis has been used to reveal the nature of the crucial P-C bond, showing it to have both high ionicity and multiple bond character. rsc.org QTAIM can also identify and characterize weaker intra- and intermolecular interactions, such as the hydrogen bonds discussed previously, by locating bond critical points in the electron density between the interacting atoms. rsc.org This approach offers a powerful connection between the theoretical electron density and the intuitive chemical concepts of atoms and bonds. arxiv.org
Strategic Applications of 1 Triphenylphosphoranylidene Octan 2 One in Advanced Organic Synthesis
Construction of Carbon-Carbon Double Bonds (Olefination)
The hallmark application of 1-(triphenylphosphoranylidene)octan-2-one is the Wittig olefination, a powerful reaction that transforms aldehydes and ketones into alkenes. wikipedia.orglibretexts.org In this reaction, the ylide's nucleophilic α-carbon attacks the electrophilic carbonyl carbon of an aldehyde. This initial step leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgorganic-chemistry.org This intermediate is transient and rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the exceptionally strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire process. total-synthesis.com
The general reaction scheme involves the swapping of the carbonyl oxygen atom with the carbon group of the ylide. libretexts.org For this compound, this means it will react with an aldehyde (R-CHO) to form a dec-3-en-2-one derivative, precisely installing the double bond at the location of the former carbonyl group.
A key feature of stabilized ylides like this compound is their ability to produce alkenes with a high degree of stereoselectivity. Due to the electron-withdrawing nature of the adjacent keto group, the ylide is stabilized, making the initial nucleophilic attack on the aldehyde reversible. This reversibility allows the reaction intermediates to equilibrate to the most thermodynamically stable conformation before proceeding to the irreversible formation of the oxaphosphetane. This process overwhelmingly favors the formation of the (E)-alkene (trans isomer), as it minimizes steric hindrance. organic-chemistry.org This is in stark contrast to non-stabilized ylides, which typically yield (Z)-alkenes under kinetic control. organic-chemistry.org The ability to selectively synthesize the (E)-isomer is a significant advantage in multistep synthesis where precise control of geometry is crucial.
The Wittig reaction with this compound is an effective method for introducing a specific functionalized substructure—the (E)-1-oxo-2-decenyl moiety—into a molecule. The reaction with a given aldehyde (R-CHO) predictably yields an (E)-alkene with the structure R-CH=CH-CO-(CH₂)₅CH₃. This transformation is highly valuable for building larger molecules by coupling a fragment bearing an aldehyde with the C8 keto-alkenyl unit provided by the ylide. The resulting α,β-unsaturated ketone is itself a versatile intermediate, capable of undergoing further transformations such as Michael additions, conjugate reductions, or epoxidations.
Table 1: Illustrative Wittig Reactions of this compound with Various Aldehydes This table presents the expected principal products based on the known reactivity of stabilized Wittig reagents.
| Aldehyde Reactant | Structure | Expected (E)-Enone Product | Product Structure |
|---|---|---|---|
| Benzaldehyde | (E)-1-Phenyl-dec-1-en-3-one | ![]() |
|
| Heptanal | (E)-Hexadec-8-en-7-one | ![]() |
|
| Furan-2-carbaldehyde | (E)-1-(Furan-2-yl)dec-1-en-3-one | ![]() |
Role in Complex Molecule and Natural Product Total Synthesis
The Wittig reaction is a cornerstone of natural product synthesis, valued for its reliability and functional group tolerance. nih.gov Acylmethylene phosphoranes, such as the propanone analog of the title compound, are documented as key reagents in the synthesis of numerous complex targets. sigmaaldrich.comsigmaaldrich.com By extension, this compound serves as a valuable C8 building block for constructing elaborate molecular architectures.
The introduction of an unsaturated long-chain ketone structure via this ylide is a common strategy in medicinal chemistry. The long hexyl chain increases the lipophilicity of a molecule, which can be crucial for its interaction with biological membranes or hydrophobic pockets of enzymes. The enone functionality is a key pharmacophore in many biologically active compounds and acts as a Michael acceptor, enabling covalent modification of biological targets or serving as a handle for further synthetic elaboration. The propanone analog is a reactant in the synthesis of molecules with antitrypanosomal activity, demonstrating the utility of this class of reagents in creating bioactive compounds. sigmaaldrich.com
While direct examples using the octan-2-one derivative are not prominent, its potential utility can be projected based on established synthetic strategies for several classes of natural products.
Indane Derivatives: The analogous reagent, 1-(triphenylphosphoranylidene)-2-propanone, is used in cascade reactions for the enantioselective synthesis of indane derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A plausible strategy employing the octan-2-one reagent would involve its reaction with an ortho-formylcinnamate derivative. The resulting enone could undergo an intramolecular Michael addition or Friedel-Crafts-type reaction to construct the indane ring system, now appended with a C8 keto-functionalized side chain.
Pyrrolizidine (B1209537) Alkaloids: These alkaloids often possess complex side chains attached to the core bicyclic structure. nih.gov The Wittig reaction is a common method for installing these side chains. sigmaaldrich.comsigmaaldrich.comacs.org this compound could be reacted with an aldehyde-functionalized pyrrolizidine core (e.g., heliotridan-7-al) to append the desired dec-2-enoyl side chain, a key step in the synthesis of macrocyclic pyrrolizidine alkaloids.
Eicosanoids: Eicosanoids are a family of signaling molecules derived from 20-carbon fatty acids, such as arachidonic acid. nih.gov Their total synthesis often relies on a convergent approach, coupling together smaller, highly functionalized fragments. A C8 building block like this compound is a logical precursor for a significant portion of the eicosanoid carbon skeleton. For example, it could be reacted with a C12 aldehyde fragment containing the requisite stereocenters for a prostaglandin (B15479496) or leukotriene synthesis, establishing the full carbon chain in a single, stereocontrolled step.
Tetronic and Tetramic Acids: The synthesis of these five-membered heterocyclic systems often involves the cyclization of 1,3-dicarbonyl compounds or their equivalents. The α,β-unsaturated ketone product resulting from the Wittig reaction of this compound is an ideal precursor. For instance, a conjugate addition of an amino acid ester to the enone product, followed by intramolecular cyclization (Dieckmann-like condensation), would provide access to N-substituted tetramic acids bearing the hexyl chain.
Table 2: Potential Application of this compound in the Synthesis of Natural Product Precursors This table outlines plausible synthetic steps where the title compound could be a key reagent.
| Natural Product Class | Plausible Aldehyde Reactant | Proposed Intermediate Structure | Relevance |
|---|---|---|---|
| Pyrrolizidine Alkaloids | Heliotridan-7-al | ![]() |
Forms the necic acid side-chain precursor for macrocyclization. |
| Eicosanoids (Leukotriene B₄ precursor) | (R)-2-formyl-hept-5-enal derivative | ![]() |
Constructs the C8-C20 fragment of the leukotriene backbone. |
| Indane Derivatives | o-Formylcinnamic ester | ![]() |
Sets up a precursor for intramolecular cyclization to form the indane core. |
Enabling Stereoselective Transformations
Enantioselective and Diastereoselective Reactions
The control of stereochemistry is a cornerstone of modern organic synthesis. The stabilized ylide 1-(triphenylphosphoranylidene)-2-propanone has been successfully employed as a key reactant in several stereoselective transformations.
Research has demonstrated its utility in cascade reactions involving enals for the enantioselective synthesis of indane derivatives. sigmaaldrich.comscientificlabs.co.uk Furthermore, it participates in enantioselective conjugate addition reactions, which are instrumental in the synthesis of α-branched indoles. sigmaaldrich.comsigmaaldrich.com These applications highlight the reagent's role in establishing chiral centers with a high degree of control, which is critical for the synthesis of biologically active molecules and chiral building blocks.
Asymmetric Allylboration
Asymmetric allylboration is a powerful method for the enantioselective formation of carbon-carbon bonds and the creation of chiral secondary alcohols. 1-(Triphenylphosphoranylidene)-2-propanone has been identified as a crucial reactant in the asymmetric allylboration sequence used for the enantioselective total synthesis of (+)-awajanomycin. sigmaaldrich.comsigmaaldrich.com This application underscores the reagent's importance in multi-step syntheses of complex natural products where precise stereochemical control is paramount.
Heterocycle Synthesis
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and natural products. The reactivity of 1-(triphenylphosphoranylidene)-2-propanone makes it a valuable precursor in the construction of various heterocyclic ring systems. sigmaaldrich.com
The synthesis of oxygen-containing heterocycles is of significant interest due to their presence in many biologically active compounds.
1,2-Dioxanes: 1-(Triphenylphosphoranylidene)-2-propanone is a documented reactant in the synthesis of 1,2-dioxanes that exhibit antitrypanosomal activity. sigmaaldrich.comsigmaaldrich.com
Furans: While direct synthesis of furans using this specific ylide is not detailed in the provided sources, general methods for furan (B31954) synthesis often involve phosphine-palladium catalysis in Michael-Heck type reactions, starting from precursors like (Z)-β-halo allylic alcohols and activated alkynes. nih.gov
Lactones: Similarly, the synthesis of lactones can be achieved through various methods, including intramolecular cyclization of hydroxy acids, a reaction famously facilitated by the Corey-Nicolaou macrolactonization procedure using triphenylphosphine and 2,2'-dipyridyl disulfide. mdpi.com
Nitrogen-containing heterocycles are among the most important classes of compounds in medicinal chemistry.
Indoles: 1-(Triphenylphosphoranylidene)-2-propanone is used in the enantioselective conjugate addition for the synthesis of α-branched indoles. sigmaaldrich.com General indole (B1671886) synthesis, such as the Fischer indole synthesis, typically involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. nih.gov
Pyrrolidines: This ylide serves as a Wittig reagent in syntheses leading to functionalized pyrrolidines. sigmaaldrich.comsigmaaldrich.com It has also been used in the synthesis of amphibian pyrrolizidine alkaloids, which contain the pyrrolidine (B122466) ring system. sigmaaldrich.com
Pyrazoles: Although direct use of the subject ylide is not specified, pyrazoles are commonly synthesized via the condensation of 1,3-dicarbonyl compounds with hydrazines or through [3+2] cycloaddition reactions. organic-chemistry.orgnih.gov
Applications in Materials Science Precursors
The utility of 1-(triphenylphosphoranylidene)-2-propanone extends beyond traditional organic synthesis into the realm of materials science. cymitquimica.comchemimpex.com Its ability to introduce specific functional groups makes it a valuable building block for creating precursors to advanced materials. chemimpex.com
The incorporation of silicon into organic molecules can lead to materials with unique properties. 1-(Triphenylphosphoranylidene)-2-propanone has been specifically identified as a reactant for the synthesis of silicon-containing acyclic dienone musk odorants. sigmaaldrich.comsigmaaldrich.com This application demonstrates the role of this ylide in creating specialized organosilicon compounds for industries such as fragrances and materials science.
Compound Data Tables
Table 1: Properties of this compound Data sourced from ChemicalBook chemicalbook.com
| Property | Value |
| CAS Number | 41692-90-4 |
| Molecular Formula | C₂₆H₂₉OP |
| Formula Weight | 388.48 g/mol |
| Synonyms | 1-(Triphenylphosphoranylidene)-2-octanone; (2-oxooctylidene)triphenylphosphorane |
Table 2: Properties of 1-(Triphenylphosphoranylidene)-2-propanone Data sourced from multiple suppliers and databases. sigmaaldrich.comechemi.comnih.gov
| Property | Value |
| CAS Number | 1439-36-7 |
| Molecular Formula | C₂₁H₁₉OP |
| Molecular Weight | 318.35 g/mol |
| Appearance | White to light beige crystalline powder |
| Melting Point | 203-205 °C |
| Synonyms | (2-Oxopropylidene)triphenylphosphorane; Acetylmethylenetriphenylphosphorane |
Role in Polymerization Initiators or Monomer Functionalization (General)
While specific research detailing the role of this compound as a polymerization initiator or in monomer functionalization is not extensively documented in publicly available literature, the broader class of compounds to which it belongs, phosphonium (B103445) ylides, has been investigated for such applications. Phosphonium ylides are organophosphorus compounds that can act as potent nucleophiles and bases, properties that have been harnessed in the field of polymer chemistry. libretexts.orgorganic-chemistry.orgyoutube.com
Generally, phosphonium ylides can participate in polymerization reactions in two primary ways: as a component of an initiating system or as a reagent for the chemical modification of monomers or polymers.
In the context of polymerization initiation, phosphonium ylides have been explored as Lewis bases in Lewis Pair Polymerization (LPP). In this capacity, the ylide does not act as a traditional initiator that generates a radical or ionic species to propagate a chain reaction. Instead, it forms a frustrated Lewis pair with a suitable Lewis acid. This pair can then activate a monomer, such as a (meth)acrylate, and facilitate a controlled polymerization process. For instance, easily synthesized phosphonium ylides have been paired with organoaluminum-based Lewis acids to initiate the living/controlled polymerization of various alkyl (meth)acrylates. acs.org The ylide's basicity and the acid's acidity are crucial factors in the efficiency of these initiating systems. acs.org
Another area of application is in monomer and polymer functionalization, often leveraging the well-known Wittig reaction. libretexts.orgacs.org This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. libretexts.org While this is a cornerstone of small molecule organic synthesis, the principles can be extended to polymer science. For example, a monomer containing an aldehyde or ketone functional group could be reacted with a phosphonium ylide to introduce a specific type of unsaturation or another functional group prior to polymerization. Alternatively, a polymer with pendant aldehyde or ketone groups can undergo post-polymerization modification using a Wittig reagent to alter its chemical and physical properties. elsevierpure.com
The table below summarizes the general application of phosphonium ylide systems in the polymerization of various monomers, based on available research for this class of compounds.
| Monomer | Polymerization System | Role of Phosphonium Ylide | Resulting Polymer Type |
| Methyl methacrylate (B99206) (MMA) | P-ylide/AlMe(BHT)₂ | Lewis Base in LPP | Homopolymer |
| Ethyl methacrylate | P-ylide/AlMe(BHT)₂ | Lewis Base in LPP | Homopolymer |
| Benzyl methacrylate | P-ylide/AlMe(BHT)₂ | Lewis Base in LPP | Homopolymer |
| n-Butyl methacrylate | P-ylide/AlMe(BHT)₂ | Lewis Base in LPP | Homopolymer |
| n-Butyl acrylate | P-ylide/AlMe(BHT)₂ | Lewis Base in LPP | Homopolymer |
| Ethylhexyl acrylate | P-ylide/AlMe(BHT)₂ | Lewis Base in LPP | Homopolymer |
| MMA and other acrylates | P-ylide/AlMe(BHT)₂ | Lewis Base in LPP | Block Copolymer |
Spectroscopic Characterization for Mechanistic and Structural Elucidation of 1 Triphenylphosphoranylidene Octan 2 One and Its Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For a molecule such as 1-(triphenylphosphoranylidene)octan-2-one, ¹H, ¹³C, and ³¹P NMR spectroscopy would be instrumental in confirming its structure and in studying its reaction intermediates. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental NMR data for this compound. The following sections describe the type of information that would be obtained from each NMR technique.
¹H NMR for Proton Environment Analysis
A ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. While specific data for the octan-2-one derivative is not available, analysis of the closely related 1-(triphenylphosphoranylidene)propan-2-one in CDCl₃ reveals characteristic signals. spectrabase.com For the title compound, one would expect to see distinct signals for the protons of the hexyl chain, the methine proton adjacent to the phosphorus atom, and the aromatic protons of the triphenylphosphine (B44618) group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (coupling) would reveal adjacent protons, allowing for the assembly of the molecular structure.
¹³C NMR for Carbon Skeleton and Hybridization
The ¹³C NMR spectrum is essential for mapping the carbon framework of a molecule. In the case of this compound, distinct signals would be expected for each of the eight carbons in the octan-2-one portion of the molecule, as well as for the carbons of the triphenylphosphine group. The chemical shifts would indicate the hybridization state (sp³, sp²) and the electronic environment of each carbon atom. For instance, the carbonyl carbon (C=O) would appear at a characteristic downfield shift. Although specific experimental data for this compound is not documented in available resources, data for the analogous 1-(triphenylphosphoranylidene)propan-2-one exists and provides a reference for the expected chemical shifts of the core structure. nih.gov
³¹P NMR for Phosphorus Environment and Bonding
³¹P NMR spectroscopy is a highly specific technique for phosphorus-containing compounds and provides direct insight into the chemical environment and bonding of the phosphorus atom. For this compound, a single resonance in the ³¹P NMR spectrum would be expected, characteristic of a phosphonium (B103445) ylide. The chemical shift of this signal is sensitive to the electronic and steric environment of the phosphorus atom. While a specific ³¹P NMR spectrum for this compound is not available in the searched literature, data for similar triphenylphosphine derivatives and their complexes show a range of chemical shifts that are dependent on the substituents and coordination state of the phosphorus atom. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the P=C bond of the ylide, in addition to the C-H and C=C stretching vibrations of the alkyl and aromatic portions of the molecule.
In the context of its reaction products, for example from a Wittig reaction with an aldehyde, IR spectroscopy would be used to confirm the conversion of the carbonyl group of the aldehyde reactant and the ylide into a new alkene product. odinity.comwikipedia.orglibretexts.orgnih.govmasterorganicchemistry.com This would be evidenced by the disappearance of the aldehyde C=O stretching band and the appearance of new bands corresponding to the C=C double bond of the newly formed alkene. Specific IR data for the reaction products of this compound are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₂₆H₂₉OP). The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the hexyl chain or the triphenylphosphine oxide moiety, which would further corroborate the structure of the molecule. Despite its utility, specific experimental mass spectrometry data, including molecular ion peak and fragmentation analysis for this compound, could not be located in the available scientific databases.
X-ray Diffraction Studies of Intermediates and Products
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. An X-ray crystal structure of this compound would unambiguously confirm its molecular geometry, including bond lengths and angles, particularly around the phosphorus ylide functionality. Furthermore, X-ray diffraction studies of its reaction intermediates, such as the oxaphosphetane intermediate in a Wittig reaction, or of the final crystalline products, would provide invaluable mechanistic insights. wikipedia.org However, a search of crystallographic databases reveals no published X-ray crystal structures for this compound or its direct reaction intermediates and products.
Future Directions and Emerging Research Avenues
Development of Novel Analogues and Derivatives of 1-(Triphenylphosphoranylidene)octan-2-one
While this compound is a valuable synthetic tool, the development of novel analogues and derivatives holds the key to expanding its applicability and overcoming existing limitations. Research in this area is focused on modifying the core structure to fine-tune reactivity, enhance stereoselectivity, and introduce new functionalities.
One promising avenue is the synthesis of ylides with altered steric and electronic properties. For instance, replacing the phenyl groups on the phosphorus atom with other aryl or alkyl substituents can influence the ylide's reactivity and the stereochemical outcome of the Wittig reaction. acs.org The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can also modulate the nucleophilicity of the ylidic carbon.
Furthermore, derivatization of the octanone backbone can lead to the creation of multifunctional reagents. For example, the incorporation of additional functional groups, such as hydroxyls, amines, or esters, at various positions on the alkyl chain would allow for the synthesis of more complex and diverse molecular architectures in a single step. The development of non-symmetric phosphorus ylides, where the substituents on the phosphorus atom are different, also presents an opportunity to create reagents with unique reactivity profiles. wikipedia.org
The creation of highly stabilized phosphonium (B103445) ylides is another area of interest. While this compound is a stabilized ylide, the development of even more stable analogues could lead to reagents that are easier to handle and have a longer shelf-life. chemrxiv.org This could be achieved through the introduction of additional resonance-stabilizing groups or by incorporating the ylide functionality into a more rigid cyclic system.
Catalyst Development and Green Chemistry Approaches in Ylide Reactions
The Wittig reaction, the primary application of this compound, traditionally requires stoichiometric amounts of the phosphonium ylide, leading to the production of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. uta.edu This presents challenges in terms of atom economy and product purification, particularly on an industrial scale. beilstein-journals.org Consequently, a major focus of future research is the development of catalytic versions of the Wittig reaction and the implementation of greener synthetic methodologies.
Catalytic Wittig Reaction: The development of a truly efficient catalytic Wittig reaction, where the phosphine (B1218219) is regenerated in situ, is a significant goal. uta.edu This involves the chemoselective reduction of the phosphine oxide byproduct in the presence of the other reactants and products. nih.gov Recent advancements have shown promise in using silanes as reducing agents in combination with a phosphine oxide precatalyst. uta.edunih.gov The optimization of catalyst systems, including the structure of the phosphine precatalyst and the choice of reducing agent and reaction conditions, is an active area of investigation. uta.edu The development of novel catalysts for Wittig-type reactions continues to be a key research focus. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the development of automated synthesis platforms and flow chemistry techniques. The integration of ylide reactions, including those involving this compound, into these high-throughput workflows is a key area for future development.
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced reaction control, improved safety, and easier scalability. vapourtec.com The inherent characteristics of many ylide reactions, such as their often rapid reaction times and simple workup procedures, make them well-suited for adaptation to flow systems. researchgate.net The development of robust and reliable flow-based protocols for the Wittig reaction would enable the on-demand synthesis of alkenes with precise control over reaction parameters. numberanalytics.com
Automated Synthesis: Automated synthesis platforms, which combine robotics and software to perform multi-step synthetic sequences, can significantly accelerate the drug discovery process. The development of standardized and reliable protocols for generating and using phosphonium ylides in these automated systems is crucial. researchgate.net This includes the development of stable ylide precursors and reaction conditions that are compatible with the constraints of automated platforms. The one-pot nature of some Wittig reaction protocols is particularly advantageous for automated synthesis. researchgate.net
Advanced Mechanistic Probes and Real-Time Spectroscopic Monitoring
A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. For the Wittig reaction, while the general mechanism is well-established, there are still nuances that are the subject of ongoing research. libretexts.orgrsc.org The application of advanced analytical techniques to probe the mechanism of ylide reactions in real-time is a key future direction.
Mechanistic Studies: The exact nature of the intermediates in the Wittig reaction, such as the oxaphosphetane, and the factors that control the stereochemical outcome are still areas of active investigation. libretexts.orgrsc.org Computational studies and advanced experimental techniques are being used to refine our understanding of the reaction pathway. rsc.org The influence of factors such as the substituents on the phosphorus atom, the nature of the carbonyl compound, and the presence of additives like lithium salts on the reaction mechanism and stereoselectivity is a particular focus. acs.orglibretexts.org
Real-Time Spectroscopic Monitoring: The ability to monitor the progress of a reaction in real-time provides invaluable information for optimization and control. Techniques such as extractive electrospray ionization mass spectrometry (EESI-MS) and time-resolved infrared (TRIR) spectroscopy are being used to directly observe the formation and consumption of reactants, intermediates, and products in ylide reactions. nih.govnih.gov For example, 31P-NMR spectroscopy can be used to monitor the reaction of a ylide with an aldehyde, providing insights into the formation of intermediates like betaines and oxaphosphetanes. researchgate.net This real-time data allows for a more precise determination of reaction endpoints and can help in identifying and characterizing transient intermediates. nih.gov
Exploration of New Reactivity Modes and Synthetic Transformations
While the Wittig reaction is the most common application of phosphonium ylides like this compound, there is growing interest in exploring new reactivity modes and expanding their synthetic utility beyond olefination.
Phosphonium ylides are versatile zwitterionic species that can act as nucleophiles, bases, or ligands for transition metals. wikipedia.orgacs.org The exploration of these alternative reactivity patterns can lead to the development of novel synthetic transformations. For instance, carbonyl-stabilized phosphonium ylides have been shown to act as catalysts for other types of reactions, such as the selective acylation of diols. acs.org
Furthermore, the reaction of ylides with other electrophiles besides aldehydes and ketones can lead to a diverse range of products. For example, their use in cycloaddition reactions can provide access to various heterocyclic compounds. numberanalytics.com The development of new reactions that exploit the unique electronic structure of phosphonium ylides is a fertile ground for future research. This includes their application in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, which is a highly efficient approach to molecular synthesis. researchgate.net The discovery of new reactions involving phosphorus ylides is an ongoing endeavor in organic chemistry. numberanalytics.com
Q & A
Q. What is the role of 1-(Triphenylphosphoranylidene)octan-2-one in synthesizing α,β-unsaturated ketones, and how do reaction conditions impact yield?
This reagent is widely used in Wittig-type reactions to form α,β-unsaturated ketones via nucleophilic addition to aldehydes. Key parameters include:
- Solvent choice : Polar aprotic solvents like THF or CH₃CN (reflux) are common, but CH₂Cl₂ at room temperature may improve yields for sterically hindered aldehydes .
- Stoichiometry : Equimolar ratios of aldehyde and phosphorane typically yield products in 78–92% efficiency after column chromatography .
- Purification : Flash column chromatography (hexanes/EtOAC gradients) is critical due to triphenylphosphine oxide byproducts .
Q. How can researchers confirm the structural integrity of products derived from this reagent?
- X-ray crystallography : Used to resolve crystal structures of intermediates, such as mercury(II) complexes, to validate regiochemistry .
- Spectroscopic methods : NMR (¹H/¹³C) and IR identify alkene geometry and ketone functionality, while mass spectrometry confirms molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain stereoselectivity challenges in reactions involving this compound?
- The octan-2-one group introduces steric bulk, favoring trans-alkene formation (E-selectivity) due to less hindered transition states. However, electron-withdrawing substituents on aldehydes may alter selectivity .
- Computational studies (DFT) are recommended to model transition states and predict stereochemical outcomes for novel substrates .
Q. How does the extended carbon chain in this compound influence reactivity compared to shorter-chain analogs?
- Solubility : The longer chain enhances solubility in nonpolar solvents (e.g., toluene), enabling reactions with hydrophobic aldehydes .
- Reactivity : Reduced electrophilicity at the ylide carbon compared to 1-(Triphenylphosphoranylidene)-2-propanone may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
Q. What strategies mitigate data contradictions in reported yields for similar reactions?
- Controlled comparisons : Systematic evaluation of solvent polarity (e.g., CH₃CN vs. CH₂Cl₂) and temperature under standardized conditions can resolve discrepancies .
- Byproduct analysis : Quantifying triphenylphosphine oxide via ³¹P NMR or HPLC ensures reaction completeness and identifies side reactions .
Methodological Recommendations
Q. What safety protocols are essential when handling this reagent?
- Personal protective equipment (PPE) : Gloves, goggles, and masks are mandatory to avoid skin/eye contact and inhalation .
- Ventilation : Use fume hoods due to potential dust formation and respiratory hazards .
Q. How can researchers optimize reaction scalability for multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






